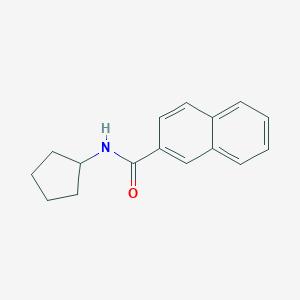

N-cyclopentylnaphthalene-2-carboxamide

Description

N-cyclopentylnaphthalene-2-carboxamide is a naphthalene-based carboxamide derivative featuring a cyclopentyl group attached to the carboxamide nitrogen. These compounds are characterized by a naphthalene ring system substituted with a carboxamide group, with variations in the nitrogen-bound substituents influencing their physicochemical properties and biological activities .

Propriétés

Numéro CAS |

331435-54-2 |

|---|---|

Formule moléculaire |

C16H17NO |

Poids moléculaire |

239.31g/mol |

Nom IUPAC |

N-cyclopentylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C16H17NO/c18-16(17-15-7-3-4-8-15)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2,(H,17,18) |

Clé InChI |

KIWOKSHNZLEZPN-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The naphthalene-2-carboxamide scaffold is common to all discussed compounds. Differences arise in the substituents attached to the carboxamide nitrogen and the hydroxyl or other functional groups on the naphthalene ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Naphthalene-2-carboxamide Derivatives

Impact of Substituents on Properties

- Lipophilicity and Solubility: The cyclopentyl group in N-cyclopentylnaphthalene-2-carboxamide likely enhances lipophilicity (predicted logP >3), improving membrane permeability but reducing aqueous solubility compared to hydroxylated analogs (e.g., 3-hydroxy derivatives in ).

Biological Activity :

- Antimycobacterial Activity : N-Alkoxyphenyl hydroxynaphthalenecarboxamides (e.g., compounds 1–14c) exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1 µM. The alkoxy groups (e.g., methoxy, ethoxy) likely optimize steric and electronic interactions with bacterial targets .

- Photosynthesis Inhibition : Nitrophenyl-substituted derivatives (e.g., N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide) disrupt photosynthetic electron transport, attributed to the electron-withdrawing nitro group enhancing redox activity .

Industrial Applications :

Critical Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups :

Steric Considerations :

- Bulky substituents (e.g., cyclopentyl, 2-methylphenyl) may hinder binding in sterically constrained active sites but improve selectivity for hydrophobic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.